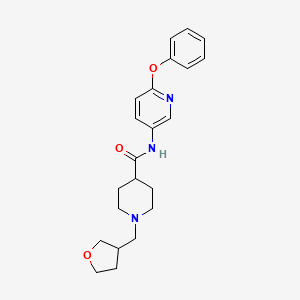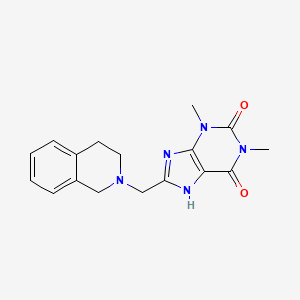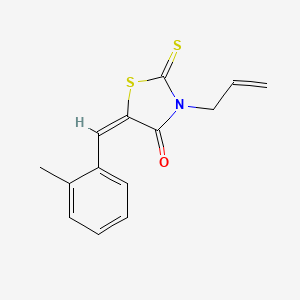
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide, also known as MOPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MOPC belongs to the class of phthalazine derivatives, which have been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, this compound can induce DNA damage and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and anti-inflammatory properties. Studies have also shown that this compound can inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its synthetic nature, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide, including:
1. Investigating the structure-activity relationship of this compound and its derivatives to identify more potent compounds with improved biological activity.
2. Evaluating the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a potential drug candidate.
3. Investigating the mechanism of action of this compound in more detail to identify its molecular targets and pathways.
4. Investigating the potential of this compound as a lead compound for the development of new drugs for cancer, infectious diseases, and inflammatory disorders.
5. Developing new synthetic methods for the production of this compound and its derivatives to improve scalability and reduce costs.
Synthesemethoden
The synthesis of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide involves a multi-step process that begins with the reaction of 2-phenylethylamine with 3,4-dihydrophthalic anhydride to form the intermediate product, 2-phenylethyl-3,4-dihydrophthalazine-1,4-dione. This intermediate is then treated with methyl iodide in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme, topoisomerase II. This compound has also been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-methyl-4-oxo-N-(2-phenylethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-18(23)15-10-6-5-9-14(15)16(20-21)17(22)19-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOLUQZGQOMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)


![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6139351.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6139364.png)
![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)